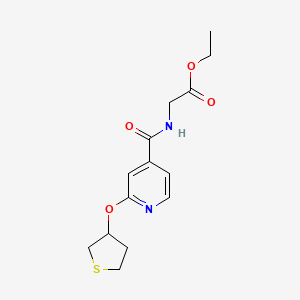

Ethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)acetate

Description

Ethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)acetate is a synthetic intermediate with structural features critical for pharmaceutical and materials science applications. Its core comprises an isonicotinamide scaffold modified by a tetrahydrothiophen-3-yl ether substituent and an ethyl acetate side chain.

Properties

IUPAC Name |

ethyl 2-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-2-19-13(17)8-16-14(18)10-3-5-15-12(7-10)20-11-4-6-21-9-11/h3,5,7,11H,2,4,6,8-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOADZLONKYMCIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC(=NC=C1)OC2CCSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)acetate typically involves multiple steps, including the formation of the tetrahydrothiophene ring and the subsequent coupling with isonicotinamide. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)acetate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)acetate involves its interaction with specific molecular targets and pathways. The tetrahydrothiophene ring and isonicotinamide moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a pyridine/isonicotinamide backbone with Ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate (). Key differences include:

- Substituent Chemistry: The target compound features a tetrahydrothiophen-3-yl group (saturated 5-membered sulfur ring), whereas the analog in has a thiophen-2-yl group (aromatic sulfur ring).

- Side Chain: Both compounds include ester functionalities, but the target’s ethyl acetate group is directly linked to the amide nitrogen, whereas the analog in has a conjugated enolate system stabilized by intramolecular hydrogen bonds .

Crystallographic and Conformational Analysis

- Analog () :

- Two independent molecules in the asymmetric unit, both with E-configuration at the C5=C6 double bond.

- Stabilized by intramolecular N–H⋯O and O–H⋯O hydrogen bonds.

- Crystal packing involves one-dimensional chains via intermolecular O–H⋯O interactions along [010]; thiophene rings exhibit hydrophobic contacts .

- Target Compound :

- The saturated tetrahydrothiophene ring likely reduces π-stacking interactions compared to aromatic thiophene.

- Increased flexibility from the tetrahydrothiophene may lead to distinct hydrogen-bonding patterns (e.g., S⋯H interactions) and crystal packing.

Data Table: Comparative Analysis

Biological Activity

Ethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)acetate is a complex organic compound that has gained significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure that includes a tetrahydrothiophenyl group, an isonicotinamide moiety, and an ethyl acetate functional group. The synthesis typically involves several steps:

- Formation of the Tetrahydrothiophenyl Group : This is achieved through hydrogenation of thiophene.

- Amidation : The isonicotinamide is formed by reacting isonicotinic acid with an appropriate amine.

- Esterification : Finally, the ethyl acetate moiety is introduced through a reaction with ethanol under acidic conditions.

These steps can be optimized for industrial production using continuous flow reactors to enhance yield and purity.

The biological activity of this compound primarily stems from its interactions with specific enzymes and receptors within biological systems. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cell proliferation.

- Receptor Modulation : It could interact with specific receptors, altering cellular signaling pathways.

Therapeutic Potential

Research indicates that this compound exhibits various therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest it may reduce inflammation through modulation of pro-inflammatory cytokines.

- Antimicrobial Properties : The compound has shown potential against several bacterial strains, indicating its use in developing new antibiotics.

- Anticancer Activity : Investigations into its effects on cancer cell lines reveal promising results, particularly in inhibiting tumor growth and inducing apoptosis .

Case Studies

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation in a murine model of arthritis, leading to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Antimicrobial Activity : In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent.

- Cancer Research : In cellular assays, the compound exhibited cytotoxic effects on breast cancer cell lines, with IC50 values indicating effective dose-response relationships. Further studies are needed to elucidate the precise mechanisms involved .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the coupling of isonicotinoyl chloride derivatives with tetrahydrothiophen-3-ol intermediates, followed by esterification. Key steps include:

Amide Bond Formation : Reacting 2-((tetrahydrothiophen-3-yl)oxy)isonicotinic acid with ethyl glycinate hydrochloride in the presence of coupling agents like EDCI/HOBt .

Esterification : Using ethanol under acidic catalysis to form the ethyl ester moiety.

Optimization Tips :

- Temperature : Maintain 0–5°C during amide coupling to minimize side reactions.

- Solvent : Use anhydrous DMF or dichloromethane to enhance reagent solubility .

- Catalysts : Employ DMAP to accelerate esterification yields .

Q. Table 1: Synthetic Route Comparison

| Step | Reagents/Conditions | Yield Optimization Strategy |

|---|---|---|

| Amide Coupling | EDCI/HOBt, DMF, 0°C | Use fresh coupling agents to avoid hydrolysis |

| Esterification | Ethanol, H2SO4, reflux | Add molecular sieves to absorb water |

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- <sup>1</sup>H NMR : Identify protons on the tetrahydrothiophene ring (δ 3.0–3.5 ppm) and ester methyl groups (δ 1.2–1.4 ppm) .

- <sup>13</sup>C NMR : Confirm carbonyl carbons (amide: ~165 ppm; ester: ~170 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 353.12) .

- IR Spectroscopy : Detect amide C=O stretches (~1640 cm<sup>-1</sup>) and ester C-O (~1250 cm<sup>-1</sup>) .

Q. How does the tetrahydrothiophene moiety influence the compound’s reactivity?

Methodological Answer: The tetrahydrothiophene ring introduces steric hindrance and sulfur-based nucleophilicity, affecting:

- Oxidative Stability : Susceptibility to oxidation at the sulfur atom, requiring inert atmospheres during synthesis .

- Conformational Flexibility : The ring’s puckering alters spatial interactions in biological assays, compared to tetrahydrofuran analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthetic yields reported across studies?

Methodological Answer: Discrepancies often arise from:

- Impurity Profiles : Use HPLC (C18 column, acetonitrile/water gradient) to quantify byproducts .

- Reagent Quality : Ensure anhydrous conditions and fresh coupling agents (e.g., EDCI) to avoid hydrolysis .

- Isomer Formation : Employ chiral columns (e.g., Chiralpak AD-H) to detect stereoisomers if the tetrahydrothiophene ring adopts non-planar conformations .

Q. What strategies are effective in elucidating the crystal structure using SHELX programs?

Methodological Answer: For single-crystal X-ray diffraction:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

Structure Solution :

- SHELXT : Automatically determine space groups and initial phases .

- SHELXL : Refine anisotropic displacement parameters and validate via R-factor convergence (<5%) .

Validation : Check for missed symmetry (PLATON) and hydrogen bonding networks .

Q. How to design pharmacological assays to evaluate the compound’s interaction with nicotinic receptors?

Methodological Answer:

- Radioligand Binding Assays :

- Use [<sup>3</sup>H]-epibatidine to compete for α4β2 nicotinic receptor binding sites. Measure IC50 via scintillation counting .

- Functional Assays :

- Patch Clamp Electrophysiology : Assess agonist/antagonist effects on ion flux in HEK293 cells expressing human α7 receptors .

- Data Analysis :

- Fit dose-response curves (GraphPad Prism) to calculate EC50 and Hill coefficients .

Q. Table 2: Key Pharmacological Assay Parameters

| Assay Type | Target Receptor | Key Metrics | Experimental Controls |

|---|---|---|---|

| Radioligand Binding | α4β2 nAChR | IC50, Ki | Non-specific binding (10 μM nicotine) |

| Patch Clamp | α7 nAChR | EC50, Imax | Vehicle (DMSO <0.1%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.